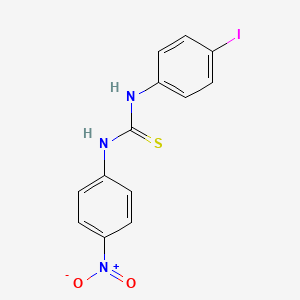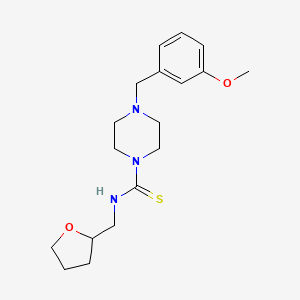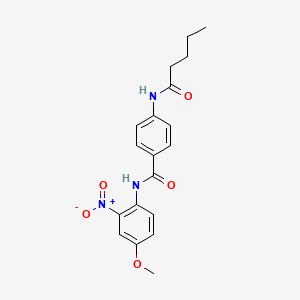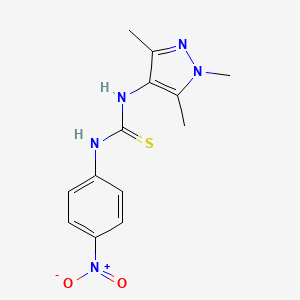![molecular formula C17H17F3N4O B4128922 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4128922.png)
4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
描述
4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has also been studied for its biochemical and physiological effects. It has been shown to have a low affinity for other receptors, indicating a high degree of selectivity for the dopamine D2 receptor. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise and targeted studies. However, its limited solubility in water may pose a challenge for certain experiments, and its potential side effects on other neurotransmitter systems should be taken into consideration.
未来方向
There are several potential future directions for research on 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies on its mechanism of action and potential side effects could lead to a better understanding of its therapeutic potential. Finally, the development of new analogs with improved pharmacokinetic properties could lead to more effective treatments for psychiatric disorders.
科学研究应用
4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been studied extensively in the field of medicinal chemistry for its potential as a therapeutic agent. It has been shown to have antipsychotic and anxiolytic effects in animal models, making it a potential candidate for the treatment of psychiatric disorders.
属性
IUPAC Name |
4-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-2-6-14(13)22-16(25)24-11-9-23(10-12-24)15-7-3-4-8-21-15/h1-8H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDXPMINHUFNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-benzyl-3-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzamide](/img/structure/B4128847.png)
![N,N'-bis[1-(4-methoxyphenyl)ethyl]terephthalamide](/img/structure/B4128854.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4128876.png)
![N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4128883.png)
![ethyl 4-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate](/img/structure/B4128894.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl 4-cyano-2-fluorobenzoate](/img/structure/B4128898.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide](/img/structure/B4128900.png)


![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4128929.png)
![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4128934.png)
